molecular formula C14H20O2 B14738984 1-Octanone, 1-(2-hydroxyphenyl)- CAS No. 3226-27-5

1-Octanone, 1-(2-hydroxyphenyl)-

Cat. No.: B14738984
CAS No.: 3226-27-5
M. Wt: 220.31 g/mol
InChI Key: PGCCZWYHMDVUBU-UHFFFAOYSA-N
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Description

1-Octanone, 1-(2-hydroxyphenyl)- is an organic compound with the molecular formula C14H20O2 It is a ketone with a phenolic hydroxyl group attached to the second carbon of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanone, 1-(2-hydroxyphenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phenol with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of 1-Octanone, 1-(2-hydroxyphenyl)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 1-Octanone, 1-(2-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Secondary alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-Octanone, 1-(2-hydroxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Octanone, 1-(2-hydroxyphenyl)- involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The ketone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior.

Comparison with Similar Compounds

1-Octanone, 1-(2-hydroxyphenyl)- can be compared with other similar compounds such as:

    1-Octanone, 1-(4-hydroxyphenyl)-: Similar structure but with the hydroxyl group at the para position.

    2-Octanone: Lacks the phenolic hydroxyl group, resulting in different chemical properties and reactivity.

    4’-Hydroxyoctanophenone: Another positional isomer with distinct physical and chemical characteristics.

Properties

CAS No.

3226-27-5

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-(2-hydroxyphenyl)octan-1-one

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-10-13(15)12-9-7-8-11-14(12)16/h7-9,11,16H,2-6,10H2,1H3

InChI Key

PGCCZWYHMDVUBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC=CC=C1O

Origin of Product

United States

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